5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID
Overview
Description
5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID: is an organic compound with the molecular formula C8H5BrO5. It is a derivative of isophthalic acid, where the benzene ring is substituted with a bromine atom at the 5-position and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-hydroxyisophthalic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as α-glucosidase and α-amylase, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, potentially leading to therapeutic applications in conditions like diabetes. The compound’s ability to inhibit these enzymes suggests that it may interfere with carbohydrate metabolism, thereby influencing glucose levels in the body.
Cellular Effects
The effects of 5-Bromo-2-hydroxyisophthalic acid on various cell types and cellular processes have been studied extensively. It has been shown to exhibit antiproliferative and cytotoxic activities against several human cancer cell lines . These effects are mediated through the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-2-hydroxyisophthalic acid can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, thereby disrupting the balance of cell survival and death.
Molecular Mechanism
At the molecular level, 5-Bromo-2-hydroxyisophthalic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory action on α-glucosidase and α-amylase involves binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2-hydroxyisophthalic acid over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 5-Bromo-2-hydroxyisophthalic acid can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-hydroxyisophthalic acid at different dosages have been studied in animal models. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, at low doses, 5-Bromo-2-hydroxyisophthalic acid can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-2-hydroxyisophthalic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. For example, the formation of glucuronide or sulfate conjugates can enhance the excretion of 5-Bromo-2-hydroxyisophthalic acid, thereby reducing its systemic exposure and potential toxicity.
Transport and Distribution
The transport and distribution of 5-Bromo-2-hydroxyisophthalic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via organic anion transporters, facilitating its intracellular accumulation and subsequent biological effects. Additionally, binding to plasma proteins can modulate the compound’s distribution and bioavailability in the body.
Subcellular Localization
The subcellular localization of 5-Bromo-2-hydroxyisophthalic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID typically involves the bromination of 2-hydroxyisophthalic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinones.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or aldehydes under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and aldehydes.
Scientific Research Applications
Chemistry: 5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives can act as inhibitors or activators of specific enzymes.
Medicine: The compound and its derivatives have potential applications in drug development. They are investigated for their pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other advanced materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-HYDROXYISOPHTHALIC ACID: Lacks the bromine substitution, leading to different chemical and biological properties.
5-BROMOISOPHTHALIC ACID: Lacks the hydroxyl group, affecting its reactivity and applications.
2-HYDROXY-5-METHYLISOPHTHALIC ACID: Substituted with a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness: 5-BROMO-2-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID is unique due to the presence of both the bromine atom and the hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTLVPYLDMZFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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